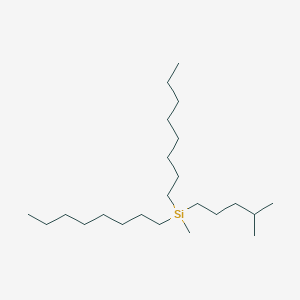
Methyl(4-methylpentyl)dioctylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(4-methylpentyl)dioctylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, a 4-methylpentyl group, and two octyl groups. This compound is part of the broader class of organosilanes, which are widely used in various industrial and research applications due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(4-methylpentyl)dioctylsilane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is often catalyzed by transition metals such as platinum or rhodium. The general reaction scheme can be represented as follows:
Si-H+C=C→Si-C-C-H
In this case, the starting materials would include a silane compound with the desired substituents and an alkene with the 4-methylpentyl group. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 10 atmospheres.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of fixed-bed reactors with immobilized catalysts is common, allowing for efficient catalyst recovery and reuse.
化学反应分析
Types of Reactions
Methyl(4-methylpentyl)dioctylsilane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The alkyl groups attached to the silicon can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine, followed by nucleophilic substitution with desired reagents.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes with different alkyl or aryl groups.
Substitution: Organosilanes with various functional groups.
科学研究应用
Methyl(4-methylpentyl)dioctylsilane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to modify surface properties.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
作用机制
The mechanism of action of Methyl(4-methylpentyl)dioctylsilane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, allowing for the modification of molecular structures and the enhancement of chemical stability. The pathways involved include:
Hydrosilylation: Addition of silicon-hydrogen bonds across carbon-carbon double bonds.
Siloxane Formation: Formation of Si-O-Si linkages through oxidation reactions.
相似化合物的比较
Similar Compounds
- Methyl(4-methylpentyl)dimethylsilane
- Methyl(4-methylpentyl)diphenylsilane
- Methyl(4-methylpentyl)triethylsilane
Uniqueness
Methyl(4-methylpentyl)dioctylsilane is unique due to the presence of two long octyl chains, which impart distinct hydrophobic properties and influence its reactivity and applications. Compared to similar compounds with shorter or different alkyl groups, this compound offers enhanced stability and compatibility with various substrates, making it valuable in specialized applications.
属性
CAS 编号 |
111324-79-9 |
|---|---|
分子式 |
C23H50Si |
分子量 |
354.7 g/mol |
IUPAC 名称 |
methyl-(4-methylpentyl)-dioctylsilane |
InChI |
InChI=1S/C23H50Si/c1-6-8-10-12-14-16-20-24(5,22-18-19-23(3)4)21-17-15-13-11-9-7-2/h23H,6-22H2,1-5H3 |
InChI 键 |
BHZVEPVEUPBOEL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC[Si](C)(CCCCCCCC)CCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


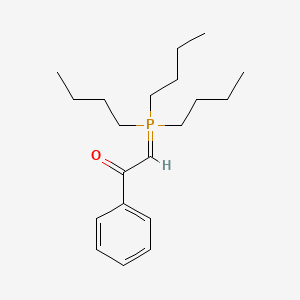
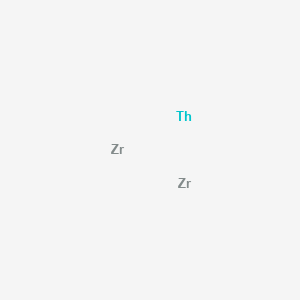
![Benzamide, N-[2-(ethylthio)-6-benzothiazolyl]-](/img/structure/B14325188.png)
![2,6-Di-tert-butyl-4-[(1,3-thiazol-2-yl)amino]phenol](/img/structure/B14325193.png)



![6-Bromo-1,4-dioxaspiro[4.10]pentadecane](/img/structure/B14325205.png)
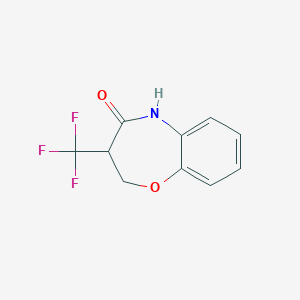

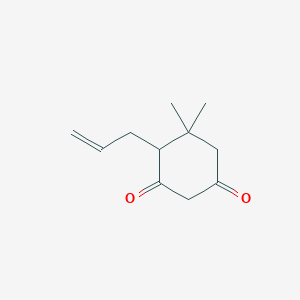
![1-Nitrosobicyclo[1.1.0]butane](/img/structure/B14325231.png)
![1,1',1''-[Benzene-1,3,5-triyltris(oxyethane-2,1-diyloxy)]tribenzene](/img/structure/B14325236.png)
![3-(Trimethylsilyl)-2-[(trimethylsilyl)methyl]but-2-en-1-yl carbonate](/img/structure/B14325249.png)
